molecular formula C7H9NO2 B13220479 3-(Furan-2-yl)oxetan-3-amine

3-(Furan-2-yl)oxetan-3-amine

Cat. No.: B13220479
M. Wt: 139.15 g/mol
InChI Key: ZEODBJLTBOZPLU-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)oxetan-3-amine is a heterocyclic compound that features both a furan ring and an oxetane ring The furan ring is a five-membered aromatic ring containing one oxygen atom, while the oxetane ring is a four-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)oxetan-3-amine can be achieved through several synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetate . This reaction is typically carried out under mild conditions using a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a catalyst.

Another approach involves the cyclization of preformed oxetane-containing building blocks. For example, the synthesis of oxetane derivatives can be achieved through intramolecular cyclization reactions, such as the epoxide ring opening/ring closing method .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of scalable and efficient catalytic processes, can be applied to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)oxetan-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction: The oxetane ring can be reduced to form open-chain compounds.

    Substitution: Both the furan and oxetane rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the oxetane ring can produce 3-(furan-2-yl)propan-1-amine.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)oxetan-3-amine involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the oxetane ring can undergo ring-opening reactions to form reactive intermediates. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the furan and oxetane rings in a single molecule. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

3-(furan-2-yl)oxetan-3-amine

InChI

InChI=1S/C7H9NO2/c8-7(4-9-5-7)6-2-1-3-10-6/h1-3H,4-5,8H2

InChI Key

ZEODBJLTBOZPLU-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C2=CC=CO2)N

Origin of Product

United States

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